molecular formula C17H23NO2 B13442920 Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate

Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate

Cat. No.: B13442920
M. Wt: 273.37 g/mol
InChI Key: OYDPLHPOWXDVJU-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate is a synthetic organic compound belonging to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones. This reaction is often catalyzed by acids or bases under reflux conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and the tetrahydropyridine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, alkyl halides, and other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. For example, its structural similarity to neurotransmitters may allow it to interact with neurotransmitter receptors, influencing neuronal signaling and function.

Comparison with Similar Compounds

Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate can be compared with other similar compounds, such as:

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-Benzyl-1,2,3,6-tetrahydropyridine: A simpler analog without the ethyl ester and methyl groups.

    4,5-Dimethyl-1,2,3,6-tetrahydropyridine: Lacks the benzyl and ethyl ester groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl 1-benzyl-4,5-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-4-20-17(19)16-10-13(2)14(3)11-18(16)12-15-8-6-5-7-9-15/h5-9,16H,4,10-12H2,1-3H3

InChI Key

OYDPLHPOWXDVJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=C(CN1CC2=CC=CC=C2)C)C

Origin of Product

United States

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